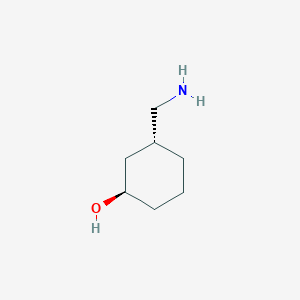![molecular formula C18H17N7O3 B2603512 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034366-82-8](/img/structure/B2603512.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain nitrogen atoms. They are one of the most important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various chemical reactions. The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve various steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives vary depending on the specific compound. For example, some compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. The 1 H-NMR spectrum of some compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications This compound and its derivatives are actively researched in the field of medicinal chemistry for their therapeutic potential. They are synthesized and evaluated for their biological activities, such as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. For instance, derivatives like pyrazolopyrimidines and benzodifuranyl compounds have been explored for their cytotoxic and 5-lipoxygenase inhibition activities, showcasing potential in cancer and inflammation treatment (Rahmouni et al., 2016), (Abu‐Hashem et al., 2020).
Synthetic Methodology These compounds serve as key intermediates in synthetic chemistry, enabling the construction of complex molecular architectures. For example, they are used in multicomponent reactions and cycloadditions to create novel structures with potential applications in drug discovery and material science (Gladkov et al., 2018).
Antimicrobial and Antiviral Research The derivatives of this compound are also investigated for their antimicrobial and antiviral properties. Research into compounds like pyrido[2,3-d]pyrimidines and their potential as SARS-CoV-2 protease inhibitors highlights their relevance in addressing infectious diseases (El-All et al., 2016).
Material Science In material science, these compounds contribute to the development of novel materials with unique properties, such as hydrogen-bonded supramolecular assemblies. Their ability to form complex structures through non-covalent interactions opens up new avenues in the design of molecular devices and sensors (Fonari et al., 2004).
Chemical Synthesis The compound and its derivatives are pivotal in chemical synthesis, serving as building blocks for creating a wide array of heterocyclic compounds. Their versatility in reactions enables the synthesis of diverse structures, contributing to the expansion of chemical space in drug discovery and chemical biology (Wanare, 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18(23-13-1-2-14-15(5-13)28-4-3-27-14)12-7-24(8-12)16-6-17(21-10-20-16)25-11-19-9-22-25/h1-2,5-6,9-12H,3-4,7-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIRWVHLFGEGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)




![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)

![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)